molecular formula C7H9NO2 B174392 2-Methoxy-3-methylpyridine 1-oxide CAS No. 19230-60-5

2-Methoxy-3-methylpyridine 1-oxide

Cat. No.: B174392
CAS No.: 19230-60-5
M. Wt: 139.15 g/mol
InChI Key: LETGPJBUDGPASO-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpyridine 1-oxide is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position and a methyl group at the third position, along with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylpyridine 1-oxide typically involves the oxidation of 2-Methoxy-3-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to achieve the oxidation reaction. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylpyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridine derivatives, while reduction will revert to the parent pyridine.

Scientific Research Applications

2-Methoxy-3-methylpyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylpyridine 1-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins. The methoxy and methyl groups also contribute to its overall chemical behavior, affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Methoxypyridine N-oxide
  • 3-Methylpyridine N-oxide
  • 2-Methyl-3-methoxypyridine

Comparison: 2-Methoxy-3-methylpyridine 1-oxide is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties compared to its analogs. For instance, the presence of both methoxy and methyl groups in specific positions can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted applications in research and industry.

Biological Activity

2-Methoxy-3-methylpyridine 1-oxide (CAS No. 19230-60-5) is a heterocyclic compound characterized by a pyridine ring with a methoxy group and a methyl group, along with an oxygen atom in the 1-position. Its molecular formula is C₇H₉NO₂, with a molecular weight of approximately 139.15 g/mol. This compound has garnered attention for its diverse biological activities, particularly as an inhibitor or modulator of various biological targets.

The presence of the nitrogen atom in the aromatic ring significantly influences the compound's reactivity and biological activity. The functional groups present allow for various chemical reactions, making it a versatile candidate for pharmacological applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Cytochrome P450 Inhibition : Studies indicate that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential applications in pharmacology, particularly in drug-drug interaction studies.
  • Anticancer Potential : Preliminary evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been investigated as a potential agent in the treatment of brain tumors .
  • Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its interaction with cytochrome P450 enzymes highlights its role in modifying metabolic pathways, which can influence drug efficacy and toxicity.

Table 1: Summary of Biological Activities

Activity Description Reference
Cytochrome P450 InhibitionInhibits specific P450 enzymes affecting drug metabolism
Anticancer ActivityCytotoxic effects on cancer cell lines
Neuroprotective EffectsPotential protective effects against neurodegeneration

Case Study: Anticancer Evaluation

In a recent study assessing the anticancer properties of this compound, researchers evaluated its effects on various cancer cell lines. The compound demonstrated significant cytotoxicity, suggesting it may act as a lead compound for further development in cancer therapeutics. The study utilized both in vitro assays and molecular docking studies to elucidate its mechanism of action and binding affinities with target proteins .

Properties

IUPAC Name

2-methoxy-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6-4-3-5-8(9)7(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETGPJBUDGPASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609235
Record name 2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19230-60-5
Record name 2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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